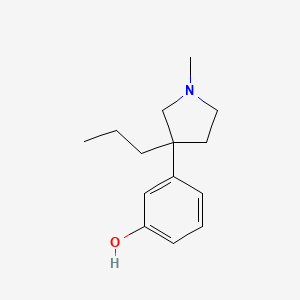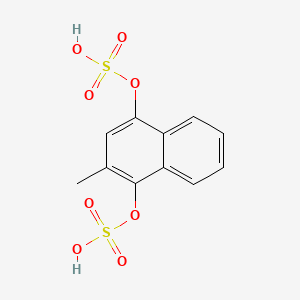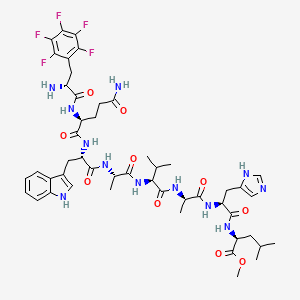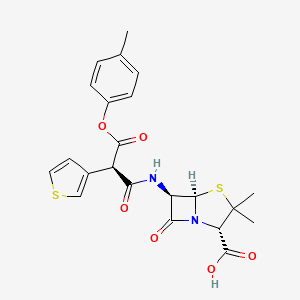
Profadol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Profadol, also known as 3-(1-methyl-3-propyl-pyrrolidin-3-yl)phenol, is an opioid analgesic developed in the 1960s by Parke-Davis. It acts as a mixed agonist-antagonist of the μ-opioid receptor. The analgesic potency of this compound is comparable to that of pethidine (meperidine), but its antagonistic effect is significantly weaker .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Profadol involves several key steps:
Knoevenagel Condensation: The reaction between 3’-Methoxybutyrophenone and Ethyl cyanoacetate forms an intermediate compound.
Conjugate Addition: Cyanide is added to the intermediate.
Hydrolysis and Decarboxylation: The nitrile groups are hydrolyzed, the ester is saponified, and decarboxylation occurs to form a diacid.
Imide Formation: Treatment with methylamine results in the formation of 3-(3-Methoxyphenyl)-1-methyl-3-propylpyrrolidine-2,5-dione.
Reduction: The imide is reduced using lithium aluminium hydride.
Demethylation: The final step involves demethylation to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the outlined synthetic route with optimization for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Profadol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions, particularly involving the imide intermediate, are crucial in its synthesis.
Substitution: Substitution reactions can occur on the phenolic ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminium hydride is used for the reduction of the imide intermediate.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions.
Applications De Recherche Scientifique
Profadol has several scientific research applications:
Chemistry: It serves as a model compound for studying opioid receptor interactions and the synthesis of related analgesics.
Biology: this compound is used in research to understand the biological mechanisms of pain and analgesia.
Medicine: As an opioid analgesic, it is studied for its potential therapeutic applications in pain management.
Mécanisme D'action
Profadol exerts its effects by acting as a mixed agonist-antagonist at the μ-opioid receptor. It binds to these receptors in the central nervous system, modulating pain perception. The molecular targets include the μ-opioid receptors, and the pathways involved are primarily related to the inhibition of pain signals .
Comparaison Avec Des Composés Similaires
Pethidine (Meperidine): Similar analgesic potency but stronger antagonistic effects.
Tapentadol: Another opioid analgesic with a different receptor interaction profile.
Tramadol: A weaker opioid with additional serotonin and norepinephrine reuptake inhibition properties.
Uniqueness: Profadol’s unique feature is its balanced mixed agonist-antagonist activity at the μ-opioid receptor, providing effective analgesia with reduced risk of antagonistic effects compared to other opioids .
Propriétés
Numéro CAS |
13104-68-2 |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
3-(1-methyl-3-propylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12/h4-6,10,16H,3,7-9,11H2,1-2H3 |
Clé InChI |
VFUGCQKESINERB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCN(C1)C)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B10784711.png)




![tert-butyl N-[5-benzyl-3-hydroxy-6-[[3-methyl-1-[(1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl)amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B10784756.png)
![7-[[4-[[4-[[5-[[5-[(6,8-Disulfo-2-naphthyl)carbamoyl]-1-methyl-pyrrol-3-yl]carbamoyl]-1-methyl-pyrrol-3-yl]carbamoylamino]-1-methyl-pyrrole-2-carbonyl]amino]-1-methyl-pyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonic acid](/img/structure/B10784758.png)

![2-[1-Amino-1-carboxy-2-(9H-xanthen-9-YL)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B10784779.png)



